4-Bromobenzo[d]oxazole-2-carboxylic acid
Overview
Description
4-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a benzoxazole core with a bromine atom at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated carboxylic acid precursors. One common method includes the reaction of 2-aminophenol with brominated acyl chlorides under basic conditions, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or the benzoxazole ring.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxidized forms of the benzoxazole ring.
Reduction Products: Reduced forms of the benzoxazole ring.
Scientific Research Applications
4-Bromobenzo[d]oxazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-Bromobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzo[d]oxazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorobenzo[d]oxazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Fluorobenzo[d]oxazole-2-carboxylic acid:
Uniqueness: 4-Bromobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its chemical reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-1,3-benzoxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOMXNKFAYGPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696098 | |
Record name | 4-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-35-1 | |
Record name | 4-Bromo-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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